molecular formula C20H29NO4 B6757938 N-[(3-hydroxycyclohexyl)methyl]-2-(oxan-4-yloxymethyl)benzamide

N-[(3-hydroxycyclohexyl)methyl]-2-(oxan-4-yloxymethyl)benzamide

Cat. No.: B6757938
M. Wt: 347.4 g/mol
InChI Key: PGYFFGZALOSCDW-UHFFFAOYSA-N
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Description

N-[(3-hydroxycyclohexyl)methyl]-2-(oxan-4-yloxymethyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a hydroxycyclohexyl group, and an oxan-4-yloxymethyl group

Properties

IUPAC Name

N-[(3-hydroxycyclohexyl)methyl]-2-(oxan-4-yloxymethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c22-17-6-3-4-15(12-17)13-21-20(23)19-7-2-1-5-16(19)14-25-18-8-10-24-11-9-18/h1-2,5,7,15,17-18,22H,3-4,6,8-14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYFFGZALOSCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)CNC(=O)C2=CC=CC=C2COC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxycyclohexyl)methyl]-2-(oxan-4-yloxymethyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the attachment of the hydroxycyclohexyl and oxan-4-yloxymethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For example, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to form carbon-carbon bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxycyclohexyl)methyl]-2-(oxan-4-yloxymethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The oxan-4-yloxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzamide core would yield an amine.

Scientific Research Applications

N-[(3-hydroxycyclohexyl)methyl]-2-(oxan-4-yloxymethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-hydroxycyclohexyl)methyl]-2-(oxan-4-yloxymethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(3-hydroxycyclohexyl)methyl]-2-(oxan-4-yloxymethyl)benzamide include other benzamide derivatives and compounds with hydroxycyclohexyl or oxan-4-yloxymethyl groups.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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